2-Methoxypyridin

Übersicht

Beschreibung

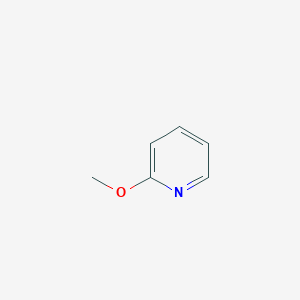

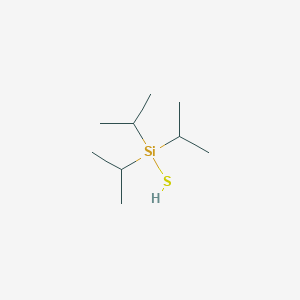

2-Methoxypyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methoxy group is substituted at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

2-Methoxypyridine has a wide range of applications in scientific research:

Wirkmechanismus

Mode of Action

It is known that pyridine derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

It’s worth noting that components of vitamin b3, which include pyridine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 142 °c and a density of 1038 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It’s known that pyridine derivatives can exhibit various biological activities depending on their specific structures and functional groups .

Action Environment

The action, efficacy, and stability of 2-Methoxypyridine can be influenced by various environmental factors. For instance, its physical properties such as boiling point and density suggest that it may be more stable and active in certain environments . .

Biochemische Analyse

Cellular Effects

2-Methoxypyridine has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, when incorporated into DNA, 2-Methoxypyridine can affect the replication and transcription processes, leading to changes in gene expression patterns . Additionally, its presence in cellular environments can impact metabolic pathways, potentially altering the flux of metabolites and the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-Methoxypyridine exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and other non-covalent interactions with nucleic acids, proteins, and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, 2-Methoxypyridine can inhibit certain DNA polymerases by mimicking natural nucleotides, thereby interfering with DNA synthesis . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxypyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxypyridine can degrade under certain conditions, leading to a loss of its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Methoxypyridine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2-Methoxypyridine can exhibit toxic or adverse effects, including disruptions in metabolic processes and potential cytotoxicity.

Metabolic Pathways

2-Methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical for cell proliferation, survival, and metabolism . By modulating these pathways, 2-Methoxypyridine can affect metabolic flux and the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, 2-Methoxypyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of 2-Methoxypyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as the compound needs to be in the right cellular context to interact with its target biomolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine can be synthesized through several methods. One common method involves the methylation of 2-hydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method includes the reaction of 2-chloropyridine with sodium methoxide .

Industrial Production Methods: Industrial production of 2-Methoxypyridine typically involves the continuous flow process where 2-chloropyridine is reacted with methanol in the presence of a catalyst such as sodium methoxide. This method is favored due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pyridone.

Reduction: Reduction reactions can convert it to 2-methoxypiperidine.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation: 2-Pyridone.

Reduction: 2-Methoxypiperidine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxypyridine

- 3-Methoxypyridine

- 2,6-Dimethoxypyridine

- 2-Ethylpyridine

- 2-Methylpyridine

Comparison: 2-Methoxypyridine is unique due to the position of the methoxy group, which significantly influences its chemical reactivity and physical properties. For instance, 4-Methoxypyridine has the methoxy group at the fourth position, leading to different steric and electronic effects. Similarly, 3-Methoxypyridine and 2,6-Dimethoxypyridine have distinct reactivity patterns due to the varying positions of the methoxy groups .

Eigenschaften

IUPAC Name |

2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFOFMTUOBLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862722 | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.050 (20º) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.58 [mmHg] | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1628-89-3, 93337-21-4 | |

| Record name | 2-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methoxypyridine?

A1: The molecular formula of 2-methoxypyridine is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: What are the key spectroscopic features of 2-methoxypyridine?

A2: Key spectroscopic data for 2-methoxypyridine include:

- IR Spectroscopy: Broad absorption band around 3100 cm-1 (hydroxy group), an intense peak at 1600 cm-1 (aromatic group). []

- NMR Spectroscopy: Characteristic chemical shifts for aromatic and aliphatic protons and carbons. For instance, in DMSO-d6, the C8a carbon of the 2-quinolone tautomer resonates at 137.4 ppm, distinguishing it from the 2-quinolinol form. []

Q3: How does 2-methoxypyridine react with lithium dialkylamides?

A3: 2-Methoxypyridine undergoes lithiation with lithium dialkylamides like LDA and LTMP. Interestingly, the lithiation pathway is not straightforward. The presence of both H-6 and H-3 protons on the pyridine ring is crucial for complete C-3 lithiation, suggesting a mechanism involving precomplexation of the lithium dialkylamide near the H-6 proton, followed by the formation of a 3,6-dilithiopyridine intermediate. []

Q4: Can 2-methoxypyridine be converted to 2-chloropyridine?

A4: Yes, halogenated 2-methoxypyridines can be efficiently converted to the corresponding halogenated 2-chloropyridines using Vilsmeier-Haack conditions. This transformation proceeds with moderate yields, typically ranging from 50% to 71%. []

Q5: How does 2-methoxypyridine participate in photochemical reactions?

A5: 2-Methoxypyridine derivatives, particularly those with cyano substituents, readily engage in photocycloaddition reactions with various partners.

- Benzofuran: Irradiation of 3-cyano-2-methoxypyridine with benzofuran yields stereoisomeric 1:1 adducts. []

- 1-Cyanonaphthalene: Similar photocycloaddition with 1-cyanonaphthalene forms a 1:1 adduct, with the reaction regioselectivity supported by Frontier Molecular Orbital calculations. []

Q6: What are some synthetic applications of 2-methoxypyridine?

A6: 2-Methoxypyridine serves as a versatile building block in organic synthesis. It acts as a precursor for:

- Bicyclic δ-Lactams: 5-Functionalized 2-methoxypyridines, accessible from 5-bromo-2-methoxypyridine via magnesium ate complexes, are valuable intermediates in the synthesis of bicyclic δ-lactams like tetrahydroquinolinones. []

- Organosilicon-Linked Pyridines: Through a sequence of metallation, electrophilic substitution, and hydrosilylation, 2-methoxypyridine is transformed into diverse organosilicon-linked pyridines. These reactions even allow the preparation of oligomers containing multiple 2-methoxypyridine units. []

- Bis-Heterocycles: Regioselective lithiation of 2-methoxypyridine at the C-6 position, followed by transmetallation and palladium-catalyzed cross-coupling reactions, enables the efficient synthesis of various bis-heterocyclic compounds. []

Q7: What is the role of 2-methoxypyridine in cobalt-catalyzed hydroarylation reactions?

A7: In cobalt-catalyzed hydroarylation reactions, 2-methoxypyridine acts as a crucial ligand, promoting the linear selective addition of aryl imines to styrenes. When combined with a specific triarylphosphine and a Lewis base additive (DBU), it facilitates the formation of 1,2-diarylethanes with high regioselectivity. []

Q8: Are there any biological activities associated with 2-methoxypyridine derivatives?

A8: Yes, certain 2-methoxypyridine derivatives exhibit intriguing biological activities.

- Antitubercular Activity: Several pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a 2-methoxypyridine moiety display promising antitubercular activity against Mycobacterium tuberculosis, with potencies comparable to the reference drug pyrazinamide. []

- Anti-HIV Activity: Studies suggest that 2-methoxypyridine derivatives could inhibit HIV-1 replication by targeting HIV-1-associated Topoisomerase IIβ kinase (Topo IIβKHIV). []

Q9: Does 2-methoxypyridine pose any environmental concerns?

A9: While 2-methoxypyridine itself has not been extensively studied for environmental impact, a structurally related compound, 3,5,6-trichloro-2-methoxypyridine (TMP), is a major breakdown product of the herbicide triclopyr. Interestingly, a study found that orchid bees collect TMP, likely because its structure resembles naturally occurring compounds used by the bees in their courtship rituals. [] This highlights the importance of understanding the potential ecological effects of chemicals and their breakdown products.

Q10: Can microorganisms degrade chlorpyrifos and its metabolites, including 3,5,6-trichloro-2-methoxypyridine (TMP)?

A10: Yes, certain bacterial strains, like Acinetobacter baumanni and Bacillus cibi, can degrade chlorpyrifos. Interestingly, when these bacteria are combined with plants like Canna and Mentha in a constructed wetland system, the degradation pathway appears to bypass or rapidly degrade the potentially harmful metabolite TCP (2-hydroxy-3,5,6-trichloropyridine). Instead, TMP is detected, suggesting a different degradation route in the presence of the plant-bacterial consortium. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)